molecular formula C15H15FN2O2 B1332837 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine CAS No. 355816-87-4

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine

Cat. No.: B1332837
CAS No.: 355816-87-4
M. Wt: 274.29 g/mol
InChI Key: HNVPRVIQHQQGAK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine is an organic compound that features both a fluorophenyl group and a nitrobenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine typically involves a multi-step process:

    Nitration of Benzylamine: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the ortho position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Reductive Amination: The final step involves the reductive amination of the nitrobenzyl intermediate with 4-fluorophenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide, sodium hypochlorite.

    Substitution: Sodium hydride, dimethyl sulfoxide, amines, thiols.

Major Products Formed

    Reduction: 2-(4-fluorophenyl)-N-(2-aminobenzyl)ethanamine.

    Oxidation: Corresponding imines or nitriles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions or enzyme activity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-nitrobenzyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-(2-nitrobenzyl)ethanamine: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methylphenyl)-N-(2-nitrobenzyl)ethanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, reactivity, and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity in pharmaceutical applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20/h1-8,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVPRVIQHQQGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366326
Record name 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-87-4
Record name 2-(4-fluorophenyl)-N-(2-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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